An In-depth Technical Guide to 4-Isopropyl-2-methylpyrimidine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 4-Isopropyl-2-methylpyrimidine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a foundational heterocyclic scaffold in medicinal chemistry and drug development. As a core component of nucleobases like cytosine, thymine, and uracil, pyrimidines are integral to the structure of DNA and RNA, making them a prime target for therapeutic intervention.[1] The inherent biological significance of pyrimidines has led to the development of a vast array of synthetic derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize drug-target interactions. 4-Isopropyl-2-methylpyrimidine is a member of this important class of compounds, featuring alkyl substitutions that influence its chemical behavior and potential biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity to support its application in research and drug discovery.
Physicochemical and Spectroscopic Properties of 4-Isopropyl-2-methylpyrimidine
While extensive experimental data for 4-Isopropyl-2-methylpyrimidine is not widely published, its key properties can be predicted based on its structure and data from analogous compounds.
Core Molecular Attributes
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | - |
| Molecular Weight | 136.19 g/mol | - |
| CAS Number | 74502-86-6 | Commercial Supplier |
| IUPAC Name | 4-isopropyl-2-methylpyrimidine | - |
Predicted Physical Properties
| Property | Predicted Value | Notes |
| Boiling Point | ~180-200 °C | Estimated based on similar alkylated pyrimidines. |
| Melting Point | Not available | Likely a liquid at room temperature. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, chloroform). Sparingly soluble in water. | Typical for small, non-polar organic molecules. |
| Appearance | Colorless to pale yellow liquid | Based on common observations of similar compounds. |
Predicted Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Isopropyl-2-methylpyrimidine. The following are predicted spectra based on its chemical structure.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet | 1H | H6 (pyrimidine ring proton) |
| ~7.0 | Doublet | 1H | H5 (pyrimidine ring proton) |
| ~3.1 | Septet | 1H | CH (isopropyl group) |
| ~2.6 | Singlet | 3H | CH₃ (methyl group at C2) |
| ~1.3 | Doublet | 6H | CH₃ (isopropyl group) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C4 (pyrimidine ring) |
| ~165 | C2 (pyrimidine ring) |
| ~157 | C6 (pyrimidine ring) |
| ~118 | C5 (pyrimidine ring) |
| ~35 | CH (isopropyl group) |
| ~25 | CH₃ (methyl group at C2) |
| ~22 | CH₃ (isopropyl group) |
Mass Spectrometry (MS)
In a mass spectrum, 4-Isopropyl-2-methylpyrimidine is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
| m/z | Interpretation |
| 136 | Molecular ion [M]⁺ |
| 121 | Loss of a methyl group [M-CH₃]⁺ |
| 94 | Loss of an isopropyl group [M-C₃H₇]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups and bonds present in the molecule.
| Wavenumber (cm⁻¹) | Bond Vibration |
| 3100-3000 | C-H stretch (aromatic) |
| 2960-2850 | C-H stretch (aliphatic) |
| 1580-1450 | C=C and C=N stretching (pyrimidine ring) |
| 1465, 1380 | C-H bend (isopropyl group) |
Synthesis of 4-Isopropyl-2-methylpyrimidine
The most direct and widely applicable method for the synthesis of 4-substituted-2-methylpyrimidines is the Pinner pyrimidine synthesis . This reaction involves the acid-catalyzed condensation of an amidine with a β-dicarbonyl compound.[1]
Conceptual Synthesis Pathway
The synthesis of 4-Isopropyl-2-methylpyrimidine would logically proceed through the reaction of acetamidine with a suitable 1,3-dicarbonyl precursor containing an isopropyl group. A plausible precursor is 3-formyl-4-methyl-2-pentanone or its synthetic equivalent.
Caption: Proposed Pinner synthesis of 4-Isopropyl-2-methylpyrimidine.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, step-by-step methodology for the synthesis of 4-Isopropyl-2-methylpyrimidine based on the Pinner reaction. This protocol should be optimized for specific laboratory conditions.
-
Preparation of Reactants:
-
Dissolve acetamidine hydrochloride (1.0 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
In a separate vessel, prepare a solution of 3-formyl-4-methyl-2-pentanone (1.0 equivalent) in anhydrous ethanol.
-
-
Reaction Condensation:
-
Slowly add the solution of the β-dicarbonyl compound to the stirred solution of acetamidine hydrochloride at room temperature.
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid, to the reaction mixture.
-
Heat the mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable base, such as a saturated solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 4-Isopropyl-2-methylpyrimidine can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
-
Chemical Reactivity and Mechanistic Insights
The reactivity of the pyrimidine ring is largely dictated by the presence of the two electronegative nitrogen atoms, which make the ring electron-deficient. This electronic nature governs its susceptibility to nucleophilic and electrophilic attack.
Nucleophilic Aromatic Substitution (SNA)
The pyrimidine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions, which are electron-deficient. The presence of the methyl group at the 2-position and the isopropyl group at the 4-position will influence the reactivity at these sites. The 6-position remains the most likely site for nucleophilic attack if a suitable leaving group is present.
Caption: General reactivity of 4-Isopropyl-2-methylpyrimidine towards nucleophiles.
Electrophilic Aromatic Substitution
In contrast to nucleophilic substitution, electrophilic attack on the pyrimidine ring is generally disfavored due to its electron-deficient nature. However, electrophilic substitution can occur at the 5-position, which is the most electron-rich carbon atom on the ring. The presence of the electron-donating alkyl groups (isopropyl and methyl) will slightly activate the ring towards electrophilic substitution compared to unsubstituted pyrimidine, but harsh reaction conditions are typically still required.
Reactivity of the Alkyl Substituents
The methyl and isopropyl groups themselves can undergo radical substitution reactions under appropriate conditions, such as exposure to UV light in the presence of a halogen.
Potential Applications in Drug Development
While specific applications of 4-Isopropyl-2-methylpyrimidine are not extensively documented, its structural motifs are present in a number of biologically active compounds. The pyrimidine core is a well-established pharmacophore, and the isopropyl and methyl groups can contribute to hydrophobic interactions within the binding pockets of target proteins.
Potential areas of interest for this compound and its derivatives include:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine scaffold that mimics the adenine ring of ATP.
-
Antimicrobial Agents: Pyrimidine derivatives have been shown to possess antibacterial and antifungal properties.
-
Central Nervous System (CNS) Agents: The lipophilic nature of the isopropyl group may facilitate crossing the blood-brain barrier, making it a candidate for CNS-active drugs.
Conclusion
4-Isopropyl-2-methylpyrimidine is a versatile building block with potential applications in medicinal chemistry and materials science. Its synthesis can be readily achieved through established methods like the Pinner pyrimidine synthesis. Understanding its physicochemical properties and reactivity is key to unlocking its full potential in the development of novel therapeutic agents and functional materials. Further research into the biological activities of this compound and its derivatives is warranted.
References
- Brown, D. J., Evans, R. F., & Taylor, E. C. (1970). The Pyrimidines. John Wiley & Sons.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Lakhani, P. M. (2021). Pyrimidines: A Privileged Scaffold in Medicinal Chemistry. Journal of Heterocyclic Chemistry, 58(1), 7-25.
- Pinner, A. (1883). Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft, 16(2), 1643-1655.
-
Wikipedia. (2023). Pyrimidine. Retrieved from [Link]
